Home > Products > Screening Compounds P136334 > 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol
2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol -

2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol

Catalog Number: EVT-4803786
CAS Number:
Molecular Formula: C16H23N3O6
Molecular Weight: 353.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol is a small molecule identified through a virtual screening process aimed at finding compounds that bind to the HIV-1 matrix (MA) protein. [] It is classified as an anti-HIV-1 compound due to its ability to inhibit viral replication in human cells. [] The compound's significance in research stems from its potential to target a highly conserved region of the HIV-1 MA protein, the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket, which plays a crucial role in viral assembly. []

Mechanism of Action

2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol exerts its antiviral effect by directly interacting with the HIV-1 MA protein. [] It specifically targets the PI(4,5)P2 binding pocket of MA, competing with PI(4,5)P2 for binding. [] By binding to this pocket, the compound disrupts the interaction between MA and PI(4,5)P2, which is essential for the proper assembly and budding of new viral particles. [] Mutations within the PI(4,5)P2 binding site of MA have been shown to reduce the antiviral activity of the compound, further supporting this mechanism. []

Future Directions
  • Structure-activity relationship studies: Exploring modifications to the compound's structure to enhance its potency, selectivity, and pharmacological properties. []
  • Mechanism of action investigations: Delving deeper into the molecular details of how the compound inhibits viral assembly and identifying any potential off-target effects. []
  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of HIV-1 infection to assess its potential for clinical development. []
  • Combination therapies: Investigating the compound's potential for use in combination with existing antiretroviral drugs to overcome drug resistance and improve treatment outcomes. []

N2-(phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (Compound 14)

    Compound Description: This compound was identified in a virtual screen as an inhibitor of HIV-1 assembly. It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []

    Relevance: While not directly sharing the same scaffold as 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol, it exhibits a structural similarity through the presence of a piperidine ring connected via a carbonyl linker. Both compounds also target protein binding sites, highlighting a potential shared mechanism of action. The target compound, 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol, and Compound 14 both utilize a heterocyclic ring (piperazine vs. piperidine) linked to an aromatic system, suggesting potential overlap in their binding properties. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

    Compound Description: This compound emerged as a potent inhibitor of HIV-1 replication, demonstrating antiviral activity in human peripheral blood mononuclear cells. It directly interacts with the HIV-1 MA protein and competes with PI(4,5)P2 for binding, reducing viral production. []

    Relevance: Compound 7, like 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol, features a piperazine ring directly connected to an aromatic system. This shared structural motif suggests potential similarities in their binding interactions with target proteins. Further, both compounds exhibit antiviral activity, albeit through different mechanisms, highlighting a potential shared interest in their pharmacological properties. []

3-(2-ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (Compound 17)

    Compound Description: This compound exhibited antiviral activity against HIV-1 in primary human peripheral blood mononuclear cells. It was identified through the same virtual screen that identified Compound 14. []

    Relevance: This compound shares a critical structural similarity with 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol: a piperazine ring directly linked to an aromatic system, suggesting they could interact with similar protein targets. The presence of a nitro group on the aromatic ring further enhances the structural resemblance to the target compound, 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol. []

N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18)

    Compound Description: This compound demonstrated antiviral activity in an HIV-1 replication assay using primary human peripheral blood mononuclear cells. []

    Relevance: Although not as structurally similar to 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol as other related compounds, Compound 18 features a piperidine ring, a common heterocyclic motif in several antiviral compounds, including the target compound, 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol. []

(S-(R,S))-N-[1-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2-[4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy]-4-oxo-1-azetidinecarboxamide (DMP-777)

    Compound Description: DMP-777 is a parietal cell protonophore used to induce acute oxyntic atrophy in mice. It causes rapid loss of parietal cells and subsequent changes in gastric mucosal lineages. []

    Relevance: DMP-777 contains a 1,3-benzodioxol moiety, which is also a key structural feature in 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol. Both compounds also feature a piperazine ring, although linked differently to the rest of the molecule. This shared benzodioxol motif suggests potential similarities in their physicochemical properties and potential interactions with biological targets. []

cyclopentynafil (Compound 1)

    Compound Description: Cyclopentynafil is a novel sildenafil analogue discovered in a dietary supplement marketed for erectile dysfunction. []

    Relevance: Although both cyclopentynafil and 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol share a piperazine ring, their overall structures and pharmacological activities are quite different. The connection lies in their presence as pharmaceutical agents, albeit with distinct target pathways. []

N-octylnortadalafil (Compound 2)

    Compound Description: N-octylnortadalafil is a new tadalafil analogue found in a dietary supplement marketed for erectile dysfunction. It acts as a phosphodiesterase-5 (PDE-5) inhibitor. []

    Relevance: While not directly structurally similar to 2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol, both compounds were discovered as constituents of pharmaceuticals, highlighting their shared relevance in the development of medicinal compounds. []

Properties

Product Name

2-(2-{4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethoxy)ethanol

IUPAC Name

2-[2-[4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethoxy]ethanol

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

InChI

InChI=1S/C16H23N3O6/c20-6-8-23-7-5-17-1-3-18(4-2-17)11-13-9-15-16(25-12-24-15)10-14(13)19(21)22/h9-10,20H,1-8,11-12H2

InChI Key

OHWCXDXMANLNNM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCCO)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.